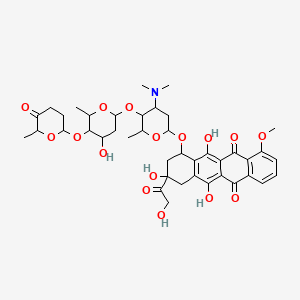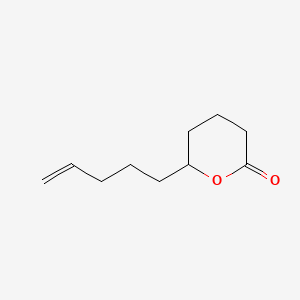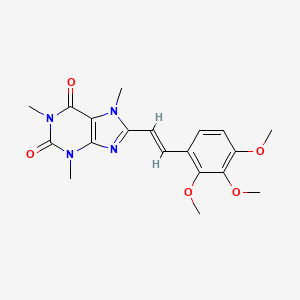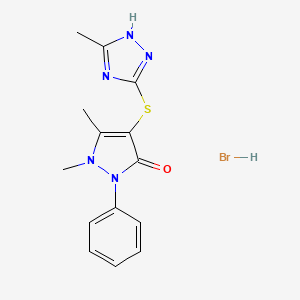
Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with amino, chloroethyl, nitrosoamino, and carbonyl hydrazide groups. Its molecular formula is C9H10ClN5O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro group, followed by reduction to form the amino groupThe final step includes the formation of the carbonyl hydrazide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by chlorination and nitrosation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitroso groups to amino groups.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with specific molecular targets. The nitrosoamino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-amino-2-chloro-: Similar structure but lacks the nitrosoamino and carbonyl hydrazide groups.
Benzoic acid, 4-amino-, hydrazide: Contains the hydrazide group but lacks the chloroethyl and nitrosoamino groups.
Uniqueness
Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrosoamino group, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Propriétés
Numéro CAS |
147217-64-9 |
|---|---|
Formule moléculaire |
C10H12ClN5O3 |
Poids moléculaire |
285.69 g/mol |
Nom IUPAC |
3-[(4-aminobenzoyl)amino]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN5O3/c11-5-6-16(15-19)10(18)14-13-9(17)7-1-3-8(12)4-2-7/h1-4H,5-6,12H2,(H,13,17)(H,14,18) |
Clé InChI |
SKYUQLKGOGQTRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NNC(=O)N(CCCl)N=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


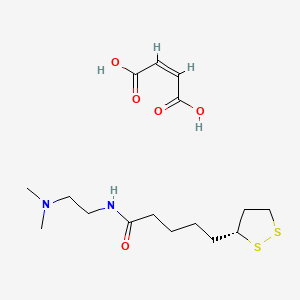
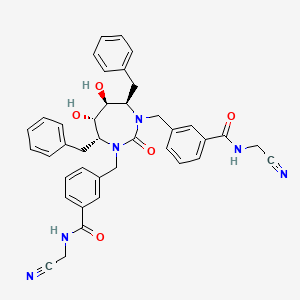

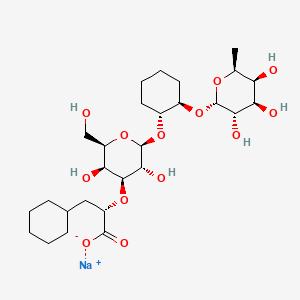
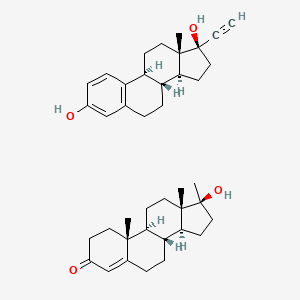
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)

![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
